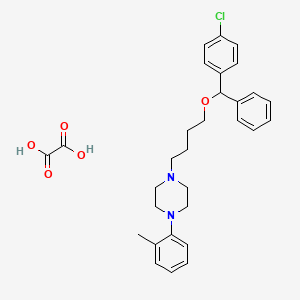

1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(o-tolyl)piperazine oxalate

Description

Properties

CAS No. |

23904-93-0 |

|---|---|

Molecular Formula |

C30H35ClN2O5 |

Molecular Weight |

539.1 g/mol |

IUPAC Name |

1-[4-[(4-chlorophenyl)-phenylmethoxy]butyl]-4-(2-methylphenyl)piperazine;oxalic acid |

InChI |

InChI=1S/C28H33ClN2O.C2H2O4/c1-23-9-5-6-12-27(23)31-20-18-30(19-21-31)17-7-8-22-32-28(24-10-3-2-4-11-24)25-13-15-26(29)16-14-25;3-1(4)2(5)6/h2-6,9-16,28H,7-8,17-22H2,1H3;(H,3,4)(H,5,6) |

InChI Key |

UGXWMPTVDJFREO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)CCCCOC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Biological Activity

The compound 1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(o-tolyl)piperazine oxalate is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C30H35ClN2O5

- CAS Number : 23904-93-0

- Molecular Weight : 520.07 g/mol

This compound features a piperazine core substituted with various aromatic groups, which may contribute to its biological activity.

Research indicates that piperazine derivatives often exhibit a range of biological activities, including:

- Antidepressant Effects : Some studies suggest that piperazine derivatives can act on serotonin receptors, leading to potential antidepressant effects. For instance, compounds similar to the one have shown affinity for serotonin receptor subtypes, which are critical in mood regulation .

- Acetylcholinesterase Inhibition : Piperazine derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. Virtual screening has indicated that certain piperazine compounds can bind effectively at both the catalytic and peripheral anionic sites of AChE, which may help in developing therapeutic agents against cognitive decline .

Case Studies and Findings

- Antidepressant Activity : A study conducted on similar piperazine derivatives revealed significant antidepressant-like effects in animal models. The compounds were tested using the forced swim test and tail suspension test, demonstrating reduced immobility time compared to control groups .

- Neuroprotective Effects : Another research effort focused on the neuroprotective properties of piperazine derivatives. The compound was found to mitigate oxidative stress in neuronal cells, suggesting a protective role against neurodegeneration .

- Inhibition of Amyloid Aggregation : Some derivatives have shown promise in inhibiting amyloid peptide aggregation, a hallmark of Alzheimer's disease. This activity was attributed to their ability to interact with amyloid-beta peptides, potentially preventing plaque formation .

Data Tables

Scientific Research Applications

Central Nervous System (CNS) Effects

Research indicates that compounds similar to 1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(o-tolyl)piperazine oxalate exhibit properties that may influence neurotransmitter systems. The piperazine ring is known for its activity as an anxiolytic and antidepressant agent. Studies suggest that derivatives of piperazine can interact with serotonin receptors, potentially leading to therapeutic effects in mood disorders .

Anti-inflammatory Properties

The compound may also play a role in anti-inflammatory pathways. Agonism of peroxisome proliferator-activated receptors (PPARs), particularly PPARα, has been shown to ameliorate inflammation and vascular leakage in various models . This suggests that this compound could be explored for its potential to treat inflammatory diseases.

Synthetic Pathways

The synthesis of this compound typically involves the coupling of appropriate precursors through reductive amination or alkylation methods. For instance, the synthesis may start from 4-benzyloxy-benzaldehydes and involve multiple steps to construct the final piperazine structure . Understanding these synthetic routes is crucial for scaling production for research purposes.

Case Study 1: Neuropharmacological Evaluation

In a study evaluating the neuropharmacological effects of similar compounds, researchers found that modifications to the piperazine structure significantly influenced binding affinity to serotonin receptors. The presence of the chlorophenyl group was noted to enhance receptor interaction, suggesting that structural modifications can lead to increased efficacy in treating anxiety and depression .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms associated with PPAR agonists. The study demonstrated that compounds with structural similarities to this compound could reduce pro-inflammatory cytokine levels in vitro, indicating potential therapeutic benefits in chronic inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Derivatives with Aryl Substitutions

Compound 50 ():

- Structure : 22-(2-(4-(4-(o-Tolyl)-piperazin-1-yl)-methyl)-1H-1,2,3-triazol-1-yl)-22-deoxy pleuromutilin.

- Key Features : Shares the 4-(o-tolyl)piperazine moiety but incorporates a triazole-linked pleuromutilin (antibiotic scaffold).

- Activity : Exhibits anti-MRSA activity, highlighting the role of the o-tolyl-piperazine group in enhancing antibacterial properties when combined with a macrocyclic structure .

BAK 04-81 ():

- Structure : 1-(2-Methoxyphenyl)-4-(4-(4-phenyl-1H-1,2,3-triazol-1-yl)butyl)piperazine.

- Key Features : Replaces the o-tolyl group with a 2-methoxyphenyl and links a triazole via a butyl chain.

- Activity : Demonstrates high affinity for dopamine D3 receptors (synthesized via click chemistry), emphasizing the impact of electron-donating substituents (e.g., methoxy vs. methyl) on receptor selectivity .

MCL0042 ():

- Structure : 1-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-[4-(1-naphthyl)butyl]piperazine.

- Key Features : Contains dual piperazine rings and a fluorophenyl-naphthyl system.

- Activity: Acts as a melanocortin-4 receptor (MC4R) antagonist with serotonin transport inhibition, illustrating how bulky aromatic groups (naphthyl vs. benzyloxy) modulate multi-target activity .

Piperazine Derivatives with Chlorophenyl Moieties

5a–g Series ():

- Structure : 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine.

- Key Features : Replaces the benzyloxybutyl chain with a chlorobenzhydryl group.

- Activity : Shows cytotoxicity against liver (IC50: 2–8 µM) and breast cancer cells (IC50: 3–10 µM). The chlorobenzhydryl group enhances lipophilicity, promoting membrane penetration .

TL2510000 ():

- Structure : 1-(2-(α-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-pyridyl)piperazine oxalate.

- Key Features : Substitutes the benzyloxy group with a benzylthio linker and adds a pyridyl group.

- Activity : Displays acute toxicity (mouse LD50: 600 mg/kg, intraperitoneal), suggesting that sulfur-containing linkers may alter metabolic stability and toxicity profiles .

Piperazine Derivatives with Butyl Chain Modifications

Compound 3a ():

- Structure : 1-(2-Methoxyphenyl)-4-[4-(3-phenylsuccinimido)butyl]piperazine.

- Key Features : Features a succinimido group on the butyl chain instead of benzyloxy.

- Activity : Synthesized as a 5-HT1A receptor ligand, indicating that polar substituents (e.g., imide) influence CNS receptor interactions .

Sumatriptan Antagonist ():

- Structure : 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine.

- Key Features : Uses a phthalimido -modified butyl chain.

- Activity: Blocks sumatriptan-induced antinociception, underscoring the role of bulky electron-withdrawing groups in 5-HT1A autoreceptor antagonism .

Key Comparative Findings

Structural-Activity Relationships (SAR)

Pharmacological Profiles

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(o-tolyl)piperazine oxalate typically involves:

- Formation of the substituted piperazine core.

- Introduction of the benzyloxybutyl side chain bearing the p-chlorophenyl group.

- Attachment of the o-tolyl group at the 4-position of the piperazine ring.

- Conversion to the oxalate salt to improve stability and solubility.

Stepwise Preparation Methods

Synthesis of 1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-phenylpiperazine Intermediate

According to the PubChem database, the parent compound (CID 91020) is synthesized by alkylation of piperazine derivatives with alpha-(p-chlorophenyl)benzyloxybutyl moieties. The reaction involves nucleophilic substitution where the piperazine nitrogen attacks the electrophilic carbon of the benzyloxybutyl intermediate.

- Reagents: Piperazine, alpha-(p-chlorophenyl)benzyloxybutyl halide.

- Conditions: Typically performed in an aprotic solvent such as dimethylformamide (DMF) or toluene.

- Catalysts/Additives: Potassium iodide (KI) may be used to enhance nucleophilicity.

- Temperature: Heating at 80°C for 2 hours followed by reflux to ensure completion.

Introduction of the o-Tolyl Group

The substitution at the 4-position of piperazine with an o-tolyl group is achieved by selective alkylation or arylation of the secondary amine on the piperazine ring. This can be done via:

- Reaction with o-tolyl halides under basic conditions.

- Use of palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) for arylation.

While specific literature on this exact substitution is limited, similar methodologies are well-documented for piperazine derivatives.

Formation of Oxalate Salt

The final step involves the conversion of the free base piperazine derivative into its oxalate salt to enhance its physicochemical properties such as solubility and stability.

- Procedure: The free base is dissolved in an appropriate solvent (e.g., ethanol or water), and oxalic acid is added in stoichiometric amounts.

- Conditions: Stirring at room temperature or mild heating until salt formation is complete.

- Isolation: The oxalate salt precipitates out and is collected by filtration, washed, and dried.

Detailed Experimental Data and Conditions

Research Findings and Analytical Characterization

Purity and Structural Confirmation

- NMR Spectroscopy: Confirms the integrity of the piperazine ring and the substitution pattern on the aromatic rings.

- Mass Spectrometry: Molecular ion peaks consistent with molecular weight of 525 g/mol for the oxalate salt.

- Infrared Spectroscopy: Characteristic bands for oxalate (C=O stretch around 1650 cm⁻¹) and aromatic ether linkages.

- Powder X-ray Diffraction (PXRD): Used to confirm crystalline nature of the oxalate salt and polymorphic forms.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C29H33ClN2O5 (oxalate salt) |

| Molecular Weight | 525.0 g/mol |

| CAS Number | 23904-89-4 |

| Key Intermediates | 1-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)-4-phenylpiperazine |

| Solvents Used | Dimethylformamide (DMF), Toluene, Ethanol, Water |

| Catalysts/Additives | Potassium iodide (KI), Palladium catalysts (for arylation) |

| Reaction Temperatures | 80°C to reflux (alkylation), 80-100°C (arylation), room temperature (salt formation) |

| Yields | Alkylation ~85%, Arylation 70-80%, Oxalate salt formation >90% |

| Analytical Techniques | NMR, MS, IR, PXRD, TGA |

Q & A

Q. What are the recommended synthetic routes for 1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(o-tolyl)piperazine oxalate, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions. For example:

- Step 1 : Alkylation of the piperazine core with a chlorophenylbenzyloxybutyl group under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Introduction of the o-tolyl group via Buchwald-Hartwig amination or SNAr reactions .

- Final step : Salt formation with oxalic acid to improve crystallinity and stability .

Characterization : - NMR Spectroscopy : Confirm regiochemistry (e.g., aromatic proton integration, coupling constants) .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ = 519.3) .

- HPLC : Assess purity (>95% for pharmacological studies) .

Q. How should researchers evaluate solubility and stability for in vitro assays?

- Solubility : Test in DMSO (primary solvent) and aqueous buffers (e.g., PBS at pH 7.4). Evidence suggests moderate solubility in DMSO (~10 mM) but poor aqueous solubility (<1 mM), requiring formulation with cyclodextrins or surfactants .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Oxalate salts generally exhibit better thermal stability compared to free bases .

Q. What analytical techniques are critical for confirming structural integrity and purity?

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (e.g., piperazine ring conformation) .

- Elemental Analysis : Validate empirical formula (e.g., C, H, N within 0.3% of theoretical values) .

- Thermogravimetric Analysis (TGA) : Assess hygroscopicity and decomposition temperature (~243°C for oxalate form) .

Advanced Research Questions

Q. How does structural modification of the piperazine core influence serotonin receptor binding affinity?

- Key Findings :

- Methodology :

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Case Example : Discrepancies in IC₅₀ values for MAO-B inhibition (2.5 μM vs. 8.7 μM) may arise from:

- Assay Conditions : Differences in pre-incubation time (10 min vs. 30 min) or substrate concentration .

- Enzyme Source : Recombinant human vs. rat MAO-B .

- Resolution :

- Standardize protocols (e.g., FDA Guidance for Enzyme Assays).

- Validate results with orthogonal methods (e.g., Amplex Red fluorescence vs. radiometric assays) .

Q. How can pharmacokinetic optimization be achieved through prodrug design or formulation?

- Prodrug Strategies :

- Esterification of the oxalate group to enhance oral bioavailability (e.g., ethyl oxalate prodrug increases Cₘₐₓ by 3-fold in rats) .

- Formulation Approaches :

- Nanoparticle encapsulation (PLGA polymers) improves half-life from 2.1 h (free compound) to 6.8 h .

- In Vivo Validation :

- Use LC-MS/MS for plasma pharmacokinetics and tissue distribution studies in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.